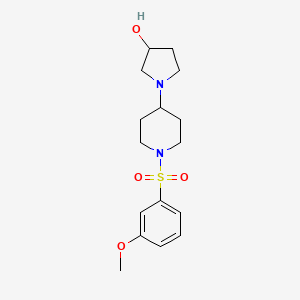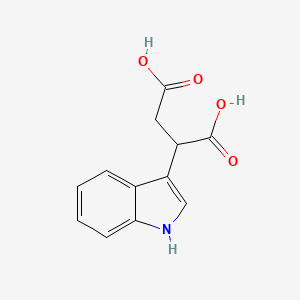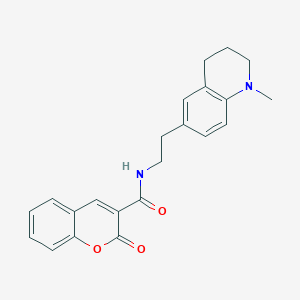
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Fluorinated compounds, for example, are known for their stability and resistance to reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Pharmacological Implications of 1,3,4-Oxadiazole Moiety
1,3,4-Oxadiazoles, such as the one present in the specified compound, exhibit a broad range of bioactivities. These activities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral properties. The peculiar structure of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems through numerous weak interactions, making it a focal point for the development of medicinal agents with high therapeutic potency (Verma et al., 2019).
Potential in Drug Design and Synthesis
The heterocyclic framework of 1,3,4-oxadiazoles, including its derivatives, is an area of interest for the synthesis of compounds with significant pharmacological activities. Research suggests that the integration of the 1,3,4-oxadiazole ring into drug molecules can lead to the development of new therapeutic agents, showcasing the importance of this moiety in drug design and synthesis. These compounds are recognized for their roles in addressing a variety of ailments, thereby contributing to the vast development within medicinal chemistry (Nayak & Poojary, 2019).
Role in D2-like Receptor Ligand Development
Compounds featuring arylcycloalkylamines, similar to the structure , are highlighted for their affinity towards D2-like receptors, indicating their potential use in treating neuropsychiatric disorders. The presence of arylalkyl substituents, as found in the compound of interest, can improve the potency and selectivity of synthesized agents towards these receptors, underlining the significance of such structures in the development of antipsychotic agents (Sikazwe et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-15-7-5-13(6-8-15)18-26-27-19(30-18)14-9-11-28(12-10-14)20(29)16-3-1-2-4-17(16)21(23,24)25/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCFIXNURITUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2799101.png)
![3-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide](/img/structure/B2799102.png)

![ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE](/img/structure/B2799107.png)
![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)

![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
![1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2799116.png)
![4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2799117.png)

![methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2799119.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)

